

Methyl 2-(3-mercaptophenyl)acetate molecular weight and structural analysis

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Compound of Interest

Compound Name: Methyl 2-(3-mercaptophenyl)acetate
CAS No.: 133806-71-0
Cat. No.: B3321359

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Technical Monograph: Methyl 2-(3-mercaptophenyl)acetate

Molecular Weight & Structural Analysis Guide

Executive Summary

Methyl 2-(3-mercaptophenyl)acetate (CAS: 133806-71-0) is a bifunctional aromatic intermediate characterized by a meta-substituted thiophenol motif and a methyl ester side chain.^[1] Its utility lies in its dual reactivity: the thiol (-SH) group serves as a high-nucleophilicity handle for conjugation (e.g., thioether formation), while the ester moiety acts as a protected carboxylate suitable for further elaboration or hydrolysis. This guide details its physicochemical properties, spectroscopic signature, and handling protocols for research applications.

Chemical Identity & Physicochemical Properties^[2] ^[3]^[4]^[5]^[6]^[7]

The accurate determination of molecular weight and physical constants is the first step in validating sample integrity.

Table 1: Core Chemical Data

Property	Specification	Notes
IUPAC Name	Methyl 2-(3-sulfanylphenyl)acetate	Preferred systematic name
CAS Number	133806-71-0	Primary identifier
Molecular Formula	C ₉ H ₁₀ O ₂ S	
Molecular Weight	182.24 g/mol	Calculated (C: 12.01, H: 1.01, O: 16.00, S: 32.06)
Exact Mass	182.0401 Da	Monoisotopic mass for HRMS
Physical State	Colorless to pale yellow liquid	Typical for low-MW thiophenolic esters
Odor	Characteristic "stench"	Thiol-associated; requires fume hood
Solubility	DMSO, Methanol, Chloroform, DCM	Hydrophobic aromatic core limits water solubility

Molecular Weight Calculation Breakdown

For precise stoichiometry in synthesis, the molecular weight is derived as follows:

- Carbon (9 atoms):
- Hydrogen (10 atoms):
- Oxygen (2 atoms):
- Sulfur (1 atom):
- Total: 182.237 g/mol (Rounded to 182.24)

Structural Analysis & Spectroscopic Signature

As a Senior Scientist, relying solely on a label is insufficient. The following spectroscopic data predicts and interprets the signals required to validate the structure.

Nuclear Magnetic Resonance (NMR) Analysis

The structure contains a meta-disubstituted benzene ring, which creates a distinct splitting pattern in the aromatic region.

Predicted $^1\text{H-NMR}$ (400 MHz, CDCl_3)

- 7.10 – 7.30 ppm (m, 4H, Ar-H): The aromatic protons. Expect a complex multiplet due to the meta substitution. The proton between the substituents (H-2) often appears as a singlet or narrow doublet.
- 3.70 ppm (s, 3H, $-\text{OCH}_3$): The methyl ester singlet. This is a diagnostic peak for ester verification.
- 3.58 ppm (s, 2H, Ar- CH_2 -CO): The benzylic methylene group. It appears as a singlet, slightly deshielded by the adjacent carbonyl and phenyl ring.
- 3.45 ppm (s, 1H, $-\text{SH}$): The thiol proton. Note: This signal is variable. It can broaden or shift depending on concentration and solvent hydrogen bonding. D_2O exchange will cause this peak to disappear.

Predicted $^{13}\text{C-NMR}$ (100 MHz, CDCl_3)

- Carbonyl (C=O): ~172 ppm.
- Aromatic Carbons: Six unique signals in the 125–140 ppm range. The C-S and C- CH_2 quaternary carbons will have lower intensity.
- Benzylic Carbon: ~41 ppm.
- Methoxy Carbon: ~52 ppm.

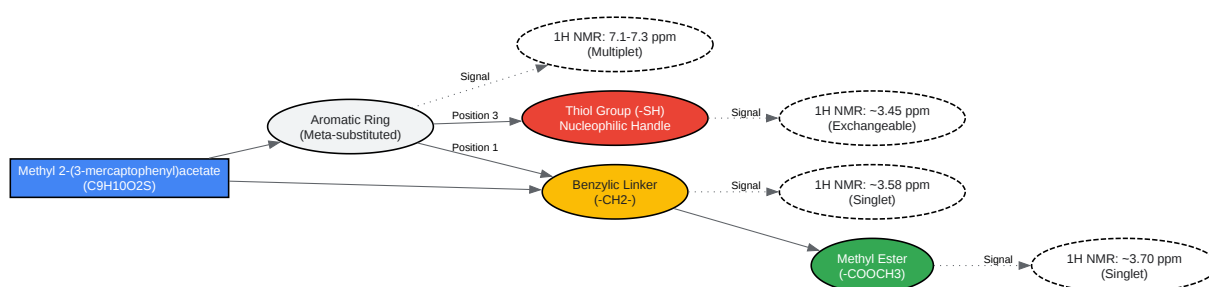
Mass Spectrometry (MS) Fragmentation Logic

In Electron Impact (EI) or ESI(+) MS, the fragmentation follows a logical cleavage pathway useful for structural confirmation.

- Molecular Ion (M^+): 182 m/z.
- Loss of Methoxy ($-OCH_3$): $182 - 31 = 151$ m/z (Acylium ion).
- Loss of Carbomethoxy ($-COOCH_3$): $182 - 59 = 123$ m/z (Mercaptobenzyl cation). This is often the base peak or a major fragment.

Structural Visualization (DOT Diagram)

The following diagram illustrates the connectivity and key spectroscopic assignments.



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Caption: Structural connectivity and predicted $^1\text{H-NMR}$ chemical shift assignments for structural validation.

Synthesis & Reactivity Profile

Understanding the synthesis provides insight into potential impurities (e.g., disulfide dimers).

Synthetic Pathway

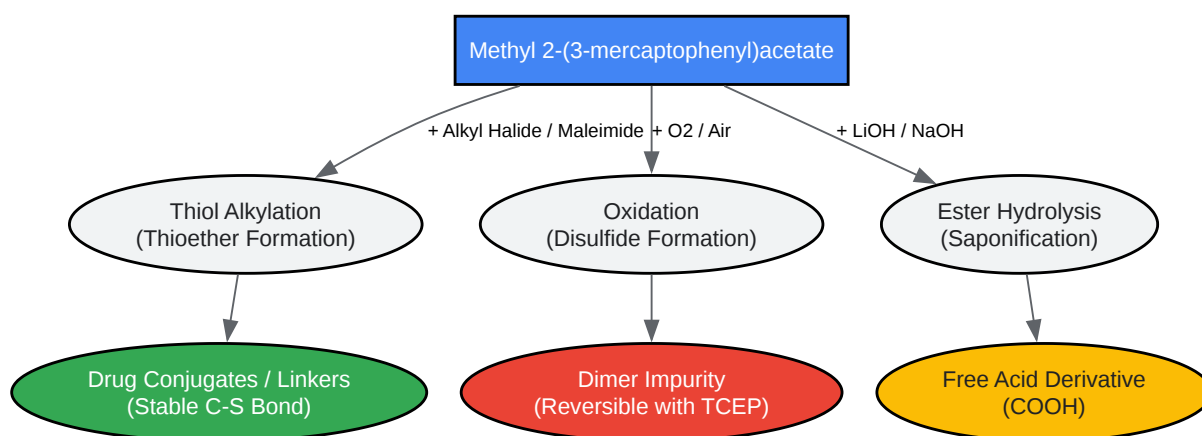
The most robust synthesis typically involves the esterification of 3-mercaptophenylacetic acid.

- Starting Material: 3-Mercaptophenylacetic acid (CAS 63271-86-3).
- Reagents: Methanol (excess), Catalytic H₂SO₄ or Thionyl Chloride (SOCl₂).
- Conditions: Reflux for 2-4 hours.
- Workup: Neutralization with NaHCO₃, extraction into DCM.
- Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).

Critical Impurity Note: Thiols oxidize to disulfides (R-S-S-R) in air. If the NMR shows a complex aromatic region or incorrect integration, check for the disulfide dimer (Molecular Weight ~362). This can be reversed by treating the sample with DTT or TCEP before use.

Reactivity Workflow

This molecule is a "bifunctional linker." The diagram below outlines its divergent reactivity.



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Caption: Divergent reactivity pathways: Thiol alkylation (primary utility), oxidation (impurity risk), and hydrolysis.

Applications in R&D

Fragment-Based Drug Discovery (FBDD)

The 3-mercaptophenyl moiety acts as a pharmacophore fragment. The thiol group can interact with cysteine residues in target proteins (covalent inhibition) or coordinate with metal centers (e.g., Zinc metalloproteases).

Linker Chemistry (ADCs and PROTACs)

In Antibody-Drug Conjugates (ADCs), this molecule serves as a "cleavable linker" precursor.

- Mechanism: The ester can be hydrolyzed enzymatically within the cell, while the thiol provides a stable attachment point to the payload or antibody via maleimide chemistry.

Safety & Handling Protocol

Hazard Class: Irritant / Stench.

- H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Odor Control: All transfers must occur in a functioning fume hood. Glassware should be soaked in a bleach solution (sodium hypochlorite) to oxidize residual thiol to odorless sulfonate before removal from the hood.

References

- PubChem. (2025).[2] 2-(3-Mercaptophenyl)acetic acid (Parent Acid Data).[2] National Library of Medicine. [\[Link\]](#)[2]
- 001Chemical. (n.d.).[3] **Methyl 2-(3-mercaptophenyl)acetate** Product Specifications. [\[Link\]](#) [1][3]
- NIST Chemistry WebBook. (2025). General Thiol/Ester Spectral Data. [\[Link\]](#)

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Sources

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